molecular formula C14H19BN4O2 B11843973 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole

Cat. No.: B11843973
M. Wt: 286.14 g/mol
InChI Key: OMGRYPUOYXVMDY-UHFFFAOYSA-N
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Description

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole is a compound that features a tetrazole ring substituted with a benzyl group, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyl Tetrazole Intermediate: This step involves the reaction of benzyl chloride with sodium azide to form benzyl azide, which is then cyclized to form benzyl tetrazole.

    Introduction of the Dioxaborolane Group: The benzyl tetrazole intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.

    Oxidation and Reduction Reactions: The tetrazole ring can undergo redox reactions under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the tetrazole ring.

Scientific Research Applications

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole depends on its specific application:

    In Organic Synthesis: The dioxaborolane group acts as a versatile intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    In Biological Systems: The tetrazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole is unique due to the presence of both a tetrazole ring and a dioxaborolane group, which provides it with a combination of reactivity and stability that is not commonly found in other compounds. This makes it particularly valuable in applications requiring both structural complexity and chemical versatility.

Properties

Molecular Formula

C14H19BN4O2

Molecular Weight

286.14 g/mol

IUPAC Name

5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2H-tetrazole

InChI

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-7-5-10(6-8-11)9-12-16-18-19-17-12/h5-8H,9H2,1-4H3,(H,16,17,18,19)

InChI Key

OMGRYPUOYXVMDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NNN=N3

Origin of Product

United States

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